4-Hydroxy-3-nitropyridine
Overview
Description
4-Hydroxy-3-nitropyridine is a pyridine-based compound characterized by the presence of a hydroxy group at the fourth position and a nitro group at the third position on the pyridine ring. This compound is known for its versatility as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 4-hydroxy-3-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Mode of Action
It’s known that the nitro group in nitropyridines can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
Nitropyridines are known to be involved in various reactions, including the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine . They can also be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .
Result of Action
It’s known that this compound can be used in the synthesis of 4-ethoxy-3-nitropyridine by treating with phosphorus pentachloride (pcl5) followed by ethanol . It may also be used to prepare 4-chloro-3-nitropyridine by treating with PCl5-POCl3 (phosphorus oxychloride) .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis of this compound involves the nitration of 4-hydroxypyridine , a process that should be conducted in a well-ventilated place to avoid the inhalation of dust, fume, gas, mist, vapors, or spray . Moreover, the compound should be stored in a cool, dry place to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that 4-Hydroxy-3-nitropyridine can be synthesized by the nitration of 4-hydroxypyridine
Cellular Effects
Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Safety data sheets suggest that it should be stored in a well-ventilated place and kept in a tightly closed container .
Metabolic Pathways
It is known that this compound can be synthesized by the nitration of 4-hydroxypyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitropyridine can be synthesized through the nitration of 4-hydroxypyridine.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of phosphorus pentachloride (PCl5) followed by ethanol to produce 4-ethoxy-3-nitropyridine. Additionally, treating this compound with phosphorus pentachloride and phosphorus oxychloride (POCl3) can yield 4-chloro-3-nitropyridine .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Reagents like phosphorus pentachloride and phosphorus oxychloride are commonly used for substitution reactions.
Major Products:
4-Ethoxy-3-nitropyridine: Formed by treating with phosphorus pentachloride followed by ethanol.
4-Chloro-3-nitropyridine: Formed by treating with phosphorus pentachloride and phosphorus oxychloride.
Scientific Research Applications
4-Hydroxy-3-nitropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 4-Chloro-3-nitropyridine
- 4-Ethoxy-3-nitropyridine
- 4-Amino-3-nitropyridine
- 2-Hydroxy-5-nitropyridine
- 5-Bromo-2-hydroxy-3-nitropyridine
Comparison: 4-Hydroxy-3-nitropyridine is unique due to the presence of both hydroxy and nitro groups on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, such as 4-chloro-3-nitropyridine and 4-ethoxy-3-nitropyridine, the hydroxy group in this compound allows for additional hydrogen bonding and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
3-nitro-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWOLBZMQDGRFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935319 | |
Record name | 3-Nitro-4(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-54-1, 15590-90-6 | |
Record name | 3-Nitro-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5435-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15590-90-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5435-54-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21465 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitro-4(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key physicochemical properties of 4-Hydroxy-3-nitropyridine?
A: While a complete characterization is still under investigation, some properties have been reported []. This compound (HNP) can be analyzed for purity using HPLC, reaching up to 99.9% purity []. Researchers have used techniques like NMR, XRD, and IR to further characterize the compound []. Additionally, the melting point (decomposition) and pH of a 1% aqueous suspension have been measured [].
Q2: What is the most efficient method to purify this compound?
A: A recent study highlights sublimation as a highly effective purification method for this compound []. This method, utilizing a mechanical vacuum pump, successfully removed inorganic salts from crude HNP (95.0-98.6% purity) []. The result was a purified product with a purity exceeding 98% and a yield greater than 95% []. Further sublimation under normal atmospheric pressure yielded this compound with a purity exceeding 99.7% []. This method surpasses wet separation techniques in terms of yield, energy consumption, and environmental impact as it eliminates wastewater production [].
Q3: What are the known synthetic routes for this compound?
A: While specific synthetic procedures are not detailed in the provided abstracts, several publications suggest different approaches. One study utilizes 4-Hydroxypyridine as a starting material to synthesize HNP []. Other research articles mention "known methods" and "new synthesis" for 2,6-Diamino-4-hydroxy-3-nitropyridine [, , ]. This suggests the existence of established protocols and ongoing efforts to develop novel synthetic pathways.
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